1-(1-((2-氟苯基)磺酰基)氮杂环丁烷-3-基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

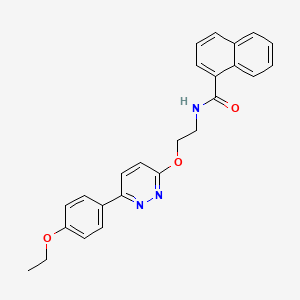

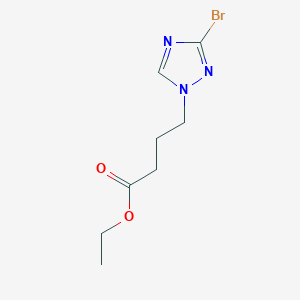

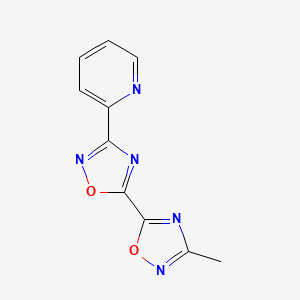

The compound "1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole" is a member of the 1,2,3-triazole family, which are aromatic heterocycles known for their significance in modern chemistry. These compounds serve as important connective linkers due to their stability and versatile reactivity, which makes them valuable in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles, which are related to the compound , can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of sulfamoyl azides, generated from secondary amines and a novel sulfonyl azide transfer agent, with alkynes in the presence of a CuTC catalyst to form 1-sulfonyl-1,2,3-triazoles . Additionally, a metal-free synthesis protocol has been reported for the creation of 1-substituted-1,2,3-triazoles, which utilizes organic azides and ethenesulfonyl fluoride (ESF) under controlled acidic conditions to yield triazolium sulfonyl fluoride salts .

Molecular Structure Analysis

The molecular structure of 1-sulfonyl-1,2,3-triazoles is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known for its stability and serves as a precursor to reactive intermediates such as rhodium azavinyl carbenes. These intermediates are versatile and can add asymmetrically to olefins, among other reactions .

Chemical Reactions Analysis

1-Sulfonyl-1,2,3-triazoles are not only stable but also serve as convenient synthons for the generation of heterocyclic compounds. They can be transformed into Rh-azavinyl carbenes, which can react with aldehydes to give adducts that undergo intramolecular cyclization to produce homochiral 3-sulfonyl-4-oxazolines. These reactions are known to proceed with excellent yield and high enantioselectivity, demonstrating the utility of these compounds in complex structure synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole" are not detailed in the provided papers, the general properties of 1-sulfonyl-1,2,3-triazoles can be inferred. These compounds are typically shelf-stable and can be used as progenitors for reactive intermediates in various chemical reactions. Their stability and reactivity make them suitable for use in a wide range of chemical transformations, including the introduction of nitrogen atoms into heterocycles and the formation of complex structures with high enantioselectivity .

科学研究应用

区域选择性合成和化学转化

氟磺酰基 1,2,3-三唑的区域选择性合成:已开发出一种无金属制备方法用于 4-氟磺酰基 1,2,3-三唑,展示了一种用于合成各种磺酸盐、磺酰胺和磺酸三唑衍生物的通用方法。该技术提供了使用现有方法难以合成的化合物 (Thomas & Fokin, 2018)。

生物活性

磺酰基-1H-1,2,3-三唑基-硫代吗啉 1,1-二氧化物衍生物的合成:已开发出一种用于新型 1,2,3-三唑衍生物的一锅合成方法,该衍生物显示出有希望的体外抗菌活性和自由基清除能力。这突出了这些化合物在治疗应用中的潜力 (Sreerama 等,2020)。

高级有机合成

磺酰基-1,2,3-三唑作为合成子:可通过铜催化的叠氮化物-炔烃环加成获得的 1-磺酰基-1,2,3-三唑可作为生成反应性中间体的稳定前体。这些中间体促进了氮原子引入各种杂环,这在合成和药物化学中至关重要 (Zibinsky & Fokin, 2013)。

过渡金属催化的转化

1,2,3-三唑的脱氮转化:已探索了过渡金属催化的 1,2,3-三唑转化,导致了官能化含氮杂环的合成。这篇综述讨论了 N-磺酰基-1,2,3-三唑的合成及其在创建复杂分子结构中的应用 (Anbarasan、Yadagiri 和 Rajasekar,2014)。

抗增殖活性

1,2,3-三唑-磺酰胺杂化物的合成:一系列新型 1-(4'-磺酰胺基苯基)-1,2,3-三唑衍生物已显示出对各种癌细胞系具有显着的抗增殖活性。这项研究表明,这些化合物可以作为开发新型抗肿瘤药物的先导化合物 (Li 等,2018)。

属性

IUPAC Name |

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGKRMMFSZJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)